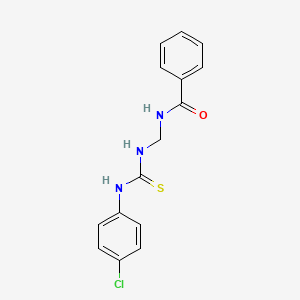

N-((3-(4-chlorophenyl)thioureido)methyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[[(4-chlorophenyl)carbamothioylamino]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3OS/c16-12-6-8-13(9-7-12)19-15(21)18-10-17-14(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKSDBBZFPODSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCNC(=S)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((3-(4-chlorophenyl)thioureido)methyl)benzamide typically involves the reaction of 4-chlorophenyl isothiocyanate with benzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-((3-(4-chlorophenyl)thioureido)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the thioureido group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-((3-(4-chlorophenyl)thioureido)methyl)benzamide involves a reaction between benzamide derivatives and thiourea, typically employing nucleophilic substitution methods. The structural characteristics of this compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), which confirm the presence of functional groups essential for its biological activity .

Pharmacological Applications

This compound and its derivatives have shown significant pharmacological potential:

1. Anticancer Activity:

- Several studies have demonstrated that thiourea derivatives, including this compound, exhibit anticancer properties against various cancer cell lines. For instance, compounds derived from thioureas have been tested against human prostate cancer (PC3) and liver cancer (HepG2), showing promising results in inhibiting cell proliferation .

2. Antimicrobial Properties:

- Thiourea derivatives are known for their antimicrobial activities. Research indicates that these compounds can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

3. Anti-inflammatory Effects:

- The anti-inflammatory properties of thiourea derivatives have also been explored, with some compounds demonstrating the ability to inhibit inflammatory responses in vitro. This suggests their potential use in treating inflammatory diseases .

4. Other Biological Activities:

- Beyond anticancer and antimicrobial applications, this compound has been investigated for its effects on urease inhibition, herbicidal activity, and as an organocatalyst in various organic reactions .

Case Study 1: Anticancer Evaluation

A study focused on the synthesis and characterization of thiourea benzamide derivatives found that specific compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the S phase, indicating a potential therapeutic pathway for breast cancer treatment .

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial efficacy of thiourea derivatives, this compound showed notable activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined, highlighting its potential as a lead compound in antibiotic development .

Mechanism of Action

The mechanism of action of N-((3-(4-chlorophenyl)thioureido)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

N-((3-(4-chlorophenyl)thioureido)methyl)benzamide can be compared with other similar compounds, such as:

N-((3-(4-bromophenyl)thioureido)methyl)benzamide: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

N-((3-(4-fluorophenyl)thioureido)methyl)benzamide: Contains a fluorine atom, potentially leading to variations in its chemical and biological properties.

N-((3-(4-methylphenyl)thioureido)methyl)benzamide: The presence of a methyl group instead of chlorine can influence its solubility and reactivity.

Biological Activity

N-((3-(4-chlorophenyl)thioureido)methyl)benzamide is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The compound's structure can be described as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 283.76 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and disrupt cellular processes. Its mechanisms include:

- Antimicrobial Activity : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.

- Anticancer Activity : It has been suggested that the compound induces apoptosis and inhibits cell proliferation through modulation of signaling pathways involved in cancer progression .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 40 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 50 µg/mL |

| K. pneumoniae | 25 µg/mL |

The compound demonstrated comparable efficacy to standard antibiotics such as ceftriaxone, with inhibition zone diameters ranging from 19 mm to 30 mm against tested organisms .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the findings from recent studies:

| Cancer Cell Line | IC (µM) |

|---|---|

| PC3 (Prostate Cancer) | 25.1 |

| HepG2 (Liver Cancer) | 28.7 |

| MDA-MB-435 (Breast Cancer) | 15.9 |

These results indicate that the compound possesses broad-spectrum antitumor activity, making it a candidate for further development as a therapeutic agent .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several thiourea derivatives, including this compound. The results highlighted its effectiveness against resistant bacterial strains, showcasing its potential as an alternative treatment option in the face of rising antibiotic resistance .

- Cytotoxicity and Mechanism Investigation : Another study focused on the anticancer properties of this compound, utilizing MTT assays to assess cytotoxicity against human cancer cell lines. Molecular docking studies were also performed to understand its binding affinity to target proteins involved in cancer progression, providing insights into its mechanism of action .

Q & A

Q. What are the optimal synthetic routes for N-((3-(4-chlorophenyl)thioureido)methyl)benzamide, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves multi-step reactions:

Amide bond formation : React benzoyl chloride with a methylamine derivative to form the benzamide core.

Thioureido linkage : Introduce the 4-chlorophenylthiourea group via nucleophilic substitution or coupling reactions.

- Key reagents : Thiophosgene or thiourea derivatives for thioureido incorporation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity at 60–80°C .

- Catalysts : Triethylamine or DMAP improves coupling efficiency .

Q. Yield Optimization Table

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | None | THF | 25 | 65 | |

| 2 | DMAP | DMF | 70 | 82 |

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:

- NMR Spectroscopy : Analyze - and -NMR for characteristic peaks:

- Mass Spectrometry (MS) : Confirm molecular ion [M+H] at m/z corresponding to the molecular formula.

- HPLC : Use C18 columns with acetonitrile/water gradients (95% purity threshold) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Enzyme Inhibition : Kinase or protease inhibition assays (IC measurement) using fluorescence-based protocols .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Example Data (Analog Compounds)

| Assay Type | Target | IC (µM) | Reference |

|---|---|---|---|

| Kinase | EGFR | 0.45 | |

| Cytotoxicity | HeLa | 12.3 |

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

Answer:

- Target Selection : Prioritize receptors with known benzamide/thiourea affinity (e.g., kinases, GPCRs) .

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Key Interactions :

- Thioureido sulfur forms hydrogen bonds with catalytic residues.

- 4-Chlorophenyl group engages in hydrophobic interactions .

- Validation : Compare docking scores (< -7.0 kcal/mol) with co-crystallized ligands .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar benzamide derivatives?

Answer:

- Meta-Analysis : Compare datasets across studies (e.g., IC variability in kinase assays) .

- Experimental Reproducibility :

- Standardize assay protocols (e.g., ATP concentration in kinase assays).

- Validate cell line authenticity (STR profiling) .

- SAR Studies : Modify substituents (e.g., chloro vs. methoxy groups) to isolate activity drivers .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated for this compound?

Answer:

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .

- Metabolic Stability :

- In vitro : Liver microsomal assays (human/rat) to measure half-life (t).

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms .

- Permeability : Caco-2 monolayer assay for intestinal absorption prediction .

Q. PK Parameter Table (Analog Data)

| Parameter | Value | Model System | Reference |

|---|---|---|---|

| Aqueous Solubility | 12 µg/mL | PBS (pH 7.4) | |

| Microsomal t | 45 min | Human |

Q. What computational methods support the design of this compound derivatives with enhanced selectivity?

Answer:

- QSAR Modeling : Train models on bioactivity datasets to predict substituent effects .

- Free Energy Perturbation (FEP) : Quantify binding energy changes for specific mutations .

- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (<5) and PSA (<140 Ų) .

Methodological Notes

- Contradictions in Evidence : Discrepancies in yields (e.g., 65% vs. 82%) may stem from solvent/catalyst choices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.